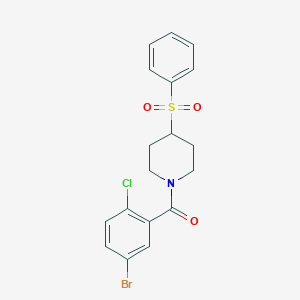

4-(benzenesulfonyl)-1-(5-bromo-2-chlorobenzoyl)piperidine

Description

4-(Benzenesulfonyl)-1-(5-bromo-2-chlorobenzoyl)piperidine is a piperidine derivative featuring two distinct substituents:

- 4-Position: A benzenesulfonyl group, a strong electron-withdrawing moiety that influences electronic properties and solubility.

Its synthetic route likely involves sequential acylation and sulfonylation of the piperidine core, as inferred from analogous syntheses in .

Properties

IUPAC Name |

[4-(benzenesulfonyl)piperidin-1-yl]-(5-bromo-2-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrClNO3S/c19-13-6-7-17(20)16(12-13)18(22)21-10-8-15(9-11-21)25(23,24)14-4-2-1-3-5-14/h1-7,12,15H,8-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVHVBVNLAJZGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-1-(5-bromo-2-chlorobenzoyl)piperidine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

Preparation of 5-bromo-2-chlorobenzoic acid: This can be achieved through the bromination and chlorination of benzoic acid.

Formation of 5-bromo-2-chlorobenzoyl chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.

Nucleophilic substitution: The 5-bromo-2-chlorobenzoyl chloride reacts with piperidine to form 1-(5-bromo-2-chlorobenzoyl)piperidine.

Sulfonylation: Finally, the piperidine derivative undergoes sulfonylation with benzenesulfonyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-1-(5-bromo-2-chlorobenzoyl)piperidine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The compound can be hydrolyzed to yield the corresponding acids and amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce benzenesulfonic acid and 5-bromo-2-chlorobenzoic acid.

Scientific Research Applications

4-(benzenesulfonyl)-1-(5-bromo-2-chlorobenzoyl)piperidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-1-(5-bromo-2-chlorobenzoyl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

Key Compounds:

Analysis :

- Lipophilicity : The methoxypyrrolidine group in BJ52865 likely increases lipophilicity (higher logP) compared to the polar sulfonyl group, affecting membrane permeability.

- Activity Trends : The higher activity index of 1-(p-tolylsulfonyl)-piperidine (1017 vs. 213 for p-bromo analog) suggests methyl groups on the sulfonyl ring enhance bioactivity, possibly due to improved metabolic stability or steric fit.

Substituent Variations at the 1-Position

Key Compounds:

Analysis :

- Halogen Interactions: The 5-bromo-2-chlorobenzoyl group may engage in halogen bonding with target proteins, a feature absent in non-halogenated analogs like fentanyl derivatives .

- Receptor Specificity : Unlike fentanyl’s phenethyl group (critical for µ-opioid receptor binding) , the halogenated benzoyl group in the target compound may prioritize different targets, such as enzymes or ion channels.

- Therapeutic Potential: The patent in highlights heterocyclic carbonyl groups for H3 antagonism in neurological diseases . The absence of such heterocycles in the target compound may limit its applicability in this context.

Research Findings and Implications

- Metabolic Stability : Sulfonyl groups generally exhibit slower hepatic metabolism compared to alkylamines, as seen in sulfanilide derivatives with high activity indices (e.g., 1003 IP) . This suggests the target compound may have prolonged half-life relative to BJ52864.

- Structure-Activity Relationship (SAR) : Substituent size and polarity at the 4-position critically influence activity. For instance, bulky p-bromophenylsulfonyl groups reduce activity (index: 213) compared to p-tolylsulfonyl (1017) , highlighting steric sensitivity in target interactions.

- H3 antagonists in ) may limit neurological applications.

Biological Activity

The compound 4-(benzenesulfonyl)-1-(5-bromo-2-chlorobenzoyl)piperidine is a synthetic piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a piperidine ring substituted with a benzenesulfonyl group and a 5-bromo-2-chlorobenzoyl moiety. The molecular formula is , with a molecular weight of approximately 385.72 g/mol.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit diverse biological activities, including:

- Antitumor Activity : Studies have demonstrated that piperidine derivatives can inhibit cancer cell proliferation. For instance, compounds that share structural similarities with this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties through the modulation of cytokine production and inhibition of inflammatory pathways, suggesting potential applications in treating conditions like rheumatoid arthritis .

- Neuropharmacological Effects : Compounds that interact with neuropeptide Y (NPY) receptors have been linked to appetite regulation and anxiety disorders. The modulation of these receptors may be relevant for developing treatments for obesity and mood disorders .

Case Studies

-

Anticancer Studies :

- A study published in Nature highlighted the role of compounds targeting NPY receptors in cancer therapy. These compounds were found to inhibit tumor growth in xenograft models .

- Another research article documented the synthesis of novel piperidine derivatives with significant cytotoxicity against breast cancer cell lines, indicating the potential of such compounds in oncology .

- Inflammation Models :

Table: Summary of Biological Activities

The biological activities of This compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors involved in tumor growth and inflammation.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes that play crucial roles in cancer progression and inflammatory responses.

- Signal Transduction Pathways : By affecting key signaling pathways, these compounds can alter cellular responses leading to reduced proliferation or enhanced apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.